

Pharmacological Profile of Verubulin Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Verubulin Hydrochloride

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Abstract

Verubulin Hydrochloride (also known as MPC-6827) is a synthetic small molecule that has been investigated for its potent antineoplastic properties. This technical guide provides a comprehensive overview of the pharmacological profile of **Verubulin Hydrochloride**, including its dual mechanisms of action, preclinical efficacy in a range of cancer models, and clinical trial findings. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the field of oncology.

Introduction

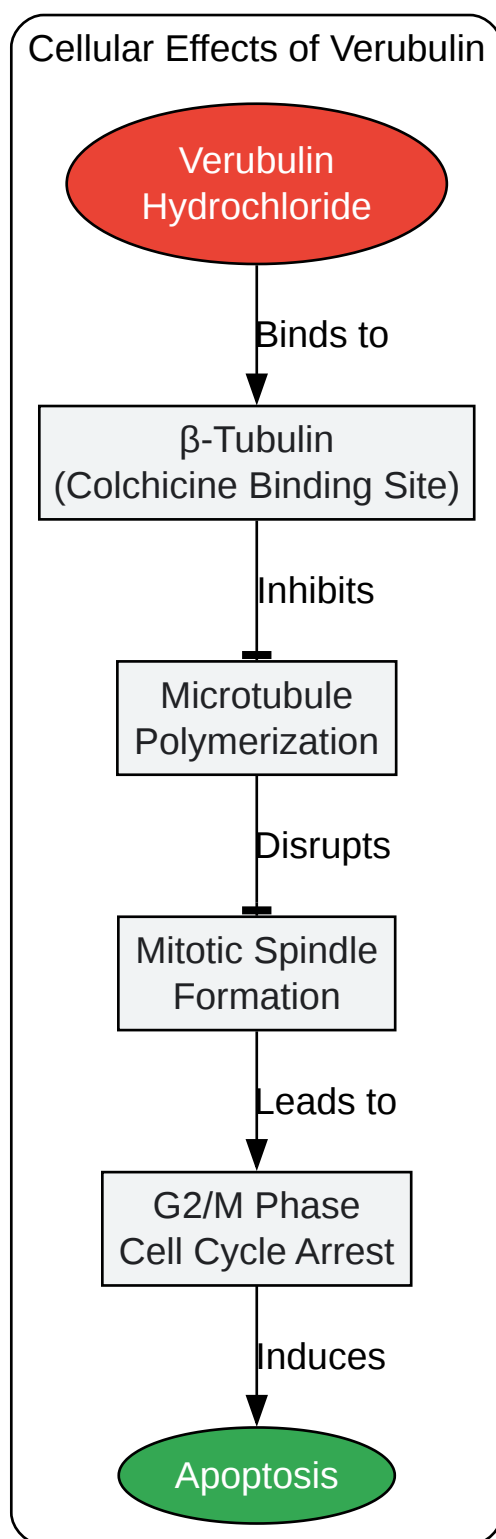
Verubulin Hydrochloride is the hydrochloride salt form of Verubulin, a quinazoline derivative with a molecular formula of $C_{17}H_{18}ClN_3O$ and a molecular weight of 315.8 g/mol .^[1] It has emerged as a promising anti-cancer agent due to its dual-acting mechanism that targets both tumor cell proliferation and the tumor microenvironment.^[2] A significant attribute of Verubulin is its ability to circumvent certain mechanisms of multidrug resistance, a common challenge in cancer chemotherapy.^[3] Furthermore, its capacity to cross the blood-brain barrier has made it a candidate for the treatment of central nervous system malignancies.^{[2][4]}

Mechanism of Action

Verubulin Hydrochloride exerts its anticancer effects through two primary mechanisms: inhibition of tubulin polymerization and disruption of tumor vasculature.

2.1. Microtubule Destabilization

Verubulin binds to the colchicine-binding site on β -tubulin, which inhibits the polymerization of tubulin dimers into microtubules.^[5] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The consequence is an arrest of the cell cycle in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway and leads to programmed cell death.^{[2][3]}

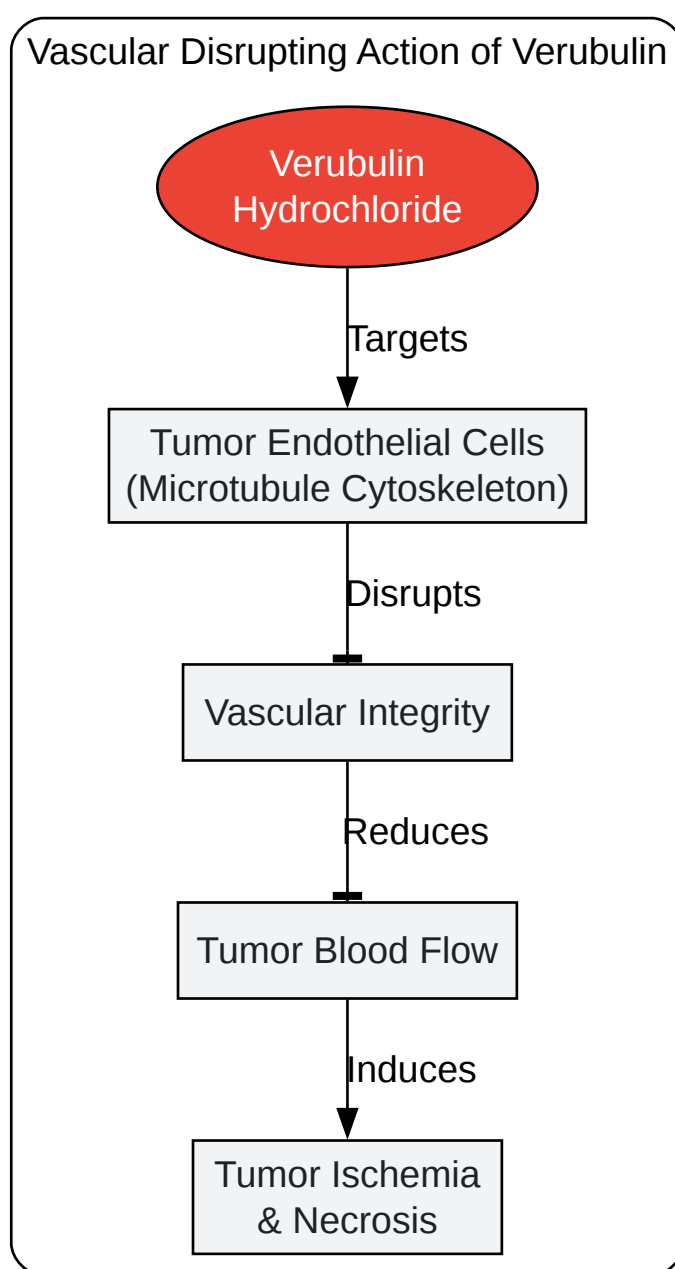


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Figure 1: Signaling pathway of Verubulin-induced apoptosis.

2.2. Vascular Disruption

In addition to its direct effects on tumor cells, Verubulin also functions as a vascular disrupting agent (VDA).[2][6] It selectively targets the immature and poorly formed vasculature characteristic of solid tumors. By disrupting the microtubule cytoskeleton of endothelial cells, Verubulin causes a rapid change in cell shape, leading to increased vascular permeability, vessel collapse, and ultimately, a shutdown of blood flow to the tumor core.[6] This results in acute ischemia and extensive necrosis of tumor tissue.[3]



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Figure 2: Mechanism of Verubulin as a vascular disrupting agent.

Preclinical Pharmacology

3.1. In Vitro Cytotoxicity

Verubulin has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values in the low nanomolar range. Notably, its efficacy is maintained in multidrug-resistant (MDR) cell lines, as it is not a substrate for common efflux pumps like P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[1]

Cell Line	Cancer Type	IC50 (nM)	Reference
A-375	Melanoma	0.7	[7]
A375/TxR	Taxol-Resistant Melanoma	0.7	[7]
HCT-116	Colon Carcinoma	4	
MCF-7	Breast Adenocarcinoma	2.1	
VA-13	-	-	[8]
HEK293T	-	-	[8]

3.2. In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models have shown significant tumor growth inhibition with Verubulin treatment across various cancer types.

Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition	Reference
B16	Mouse Melanoma	7.5 mg/kg (IV, single dose)	72% TGI on day 7	
OVCAR-3	Human Ovarian Cancer	5 mg/kg (IV, single dose)	50% regression	
A549/TxR	Paclitaxel-Resistant Lung Cancer	7.5 mg/kg (oral)	69.0%	[2]
A549/TxR	Paclitaxel-Resistant Lung Cancer	12.5 mg/kg (oral)	77.7%	[2]

Clinical Pharmacology

4.1. Pharmacokinetics

Limited human pharmacokinetic data is available. In a Phase I trial in patients with relapsed glioblastoma multiforme, the mean plasma half-life of Verubulin was determined.

Parameter	Value	Patient Population	Reference
Mean Plasma Half-life (t _{1/2})	3.2 hours (SD = 0.82)	Relapsed Glioblastoma Multiforme	[3]

4.2. Clinical Trials

Verubulin has been evaluated in several clinical trials, primarily in patients with brain tumors and other solid tumors.

Phase I Trial in Refractory Solid Tumors (NCT00394446) This was a multiple-dose study to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of Verubulin in patients with refractory solid tumors.[1]

Phase I/II Trials in Glioblastoma Multiforme A Phase I study of Verubulin in combination with carboplatin in patients with relapsed glioblastoma multiforme established a maximum tolerated dose of 3.3 mg/m².^[3] In this study, 2 of 19 patients achieved a partial response, and 5 had stable disease.^[3] The median progression-free survival (PFS) was 8 weeks, with a 6-month PFS rate of 21%.^[3]

A subsequent Phase II trial evaluated single-agent Verubulin at 3.3 mg/m² in two cohorts of patients with recurrent glioblastoma: bevacizumab-naïve (Group 1) and bevacizumab-refractory (Group 2).^[9]

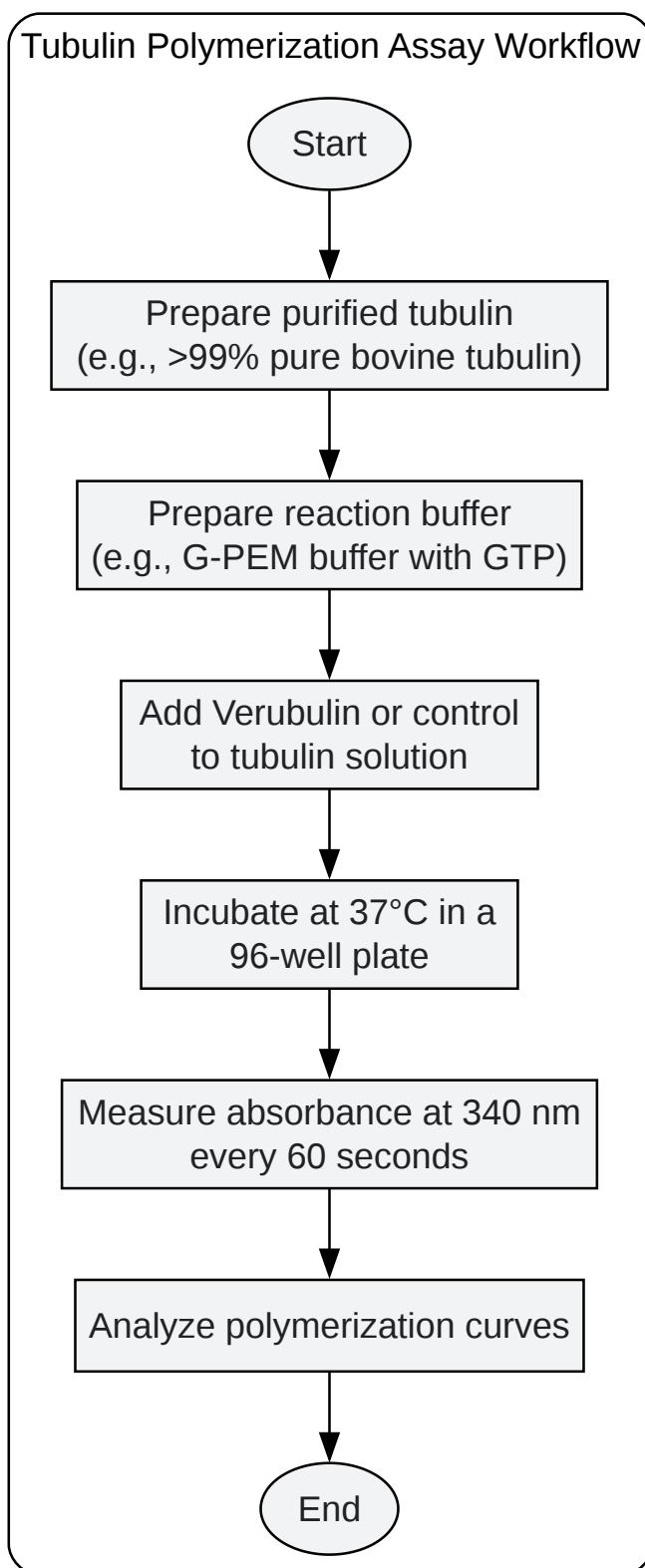
Outcome	Group 1 (Bevacizumab-Naïve)	Group 2 (Bevacizumab-Refractory)	Reference
Number of Patients	31	25	^[9]
6-Month Progression-Free Survival (PFS-6)	14%	-	^[9]
1-Month Progression-Free Survival (PFS-1)	-	20%	^[9]
Median Survival	9.5 months	3.4 months	^[9]
Partial Response (PR)	10% (n=3)	4.2% (n=1)	^[9]
Stable Disease (SD)	23% (n=7)	21% (n=5)	^[9]

The trial was terminated early for futility, concluding that Verubulin as a single agent had limited activity in this patient population.^[9]

Experimental Protocols

5.1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.



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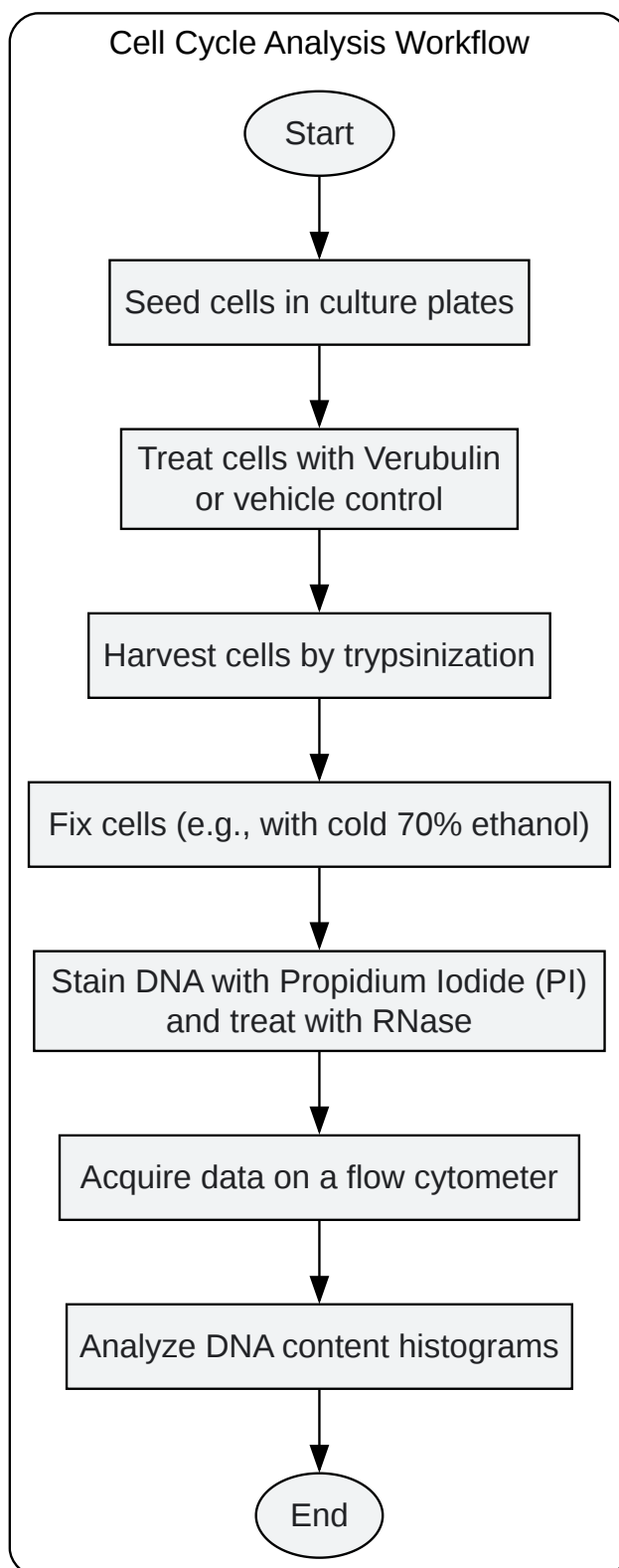
Figure 3: Workflow for in vitro tubulin polymerization assay.

Protocol:

- Reconstitute lyophilized tubulin (e.g., >99% pure bovine tubulin) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP).[4]
- In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.[4]
- Add varying concentrations of **Verubulin Hydrochloride** (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) to the wells.[4]
- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Measure the absorbance at 340 nm every 60 seconds for one hour to monitor the kinetics of tubulin polymerization.[4]
- Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

5.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Verubulin.



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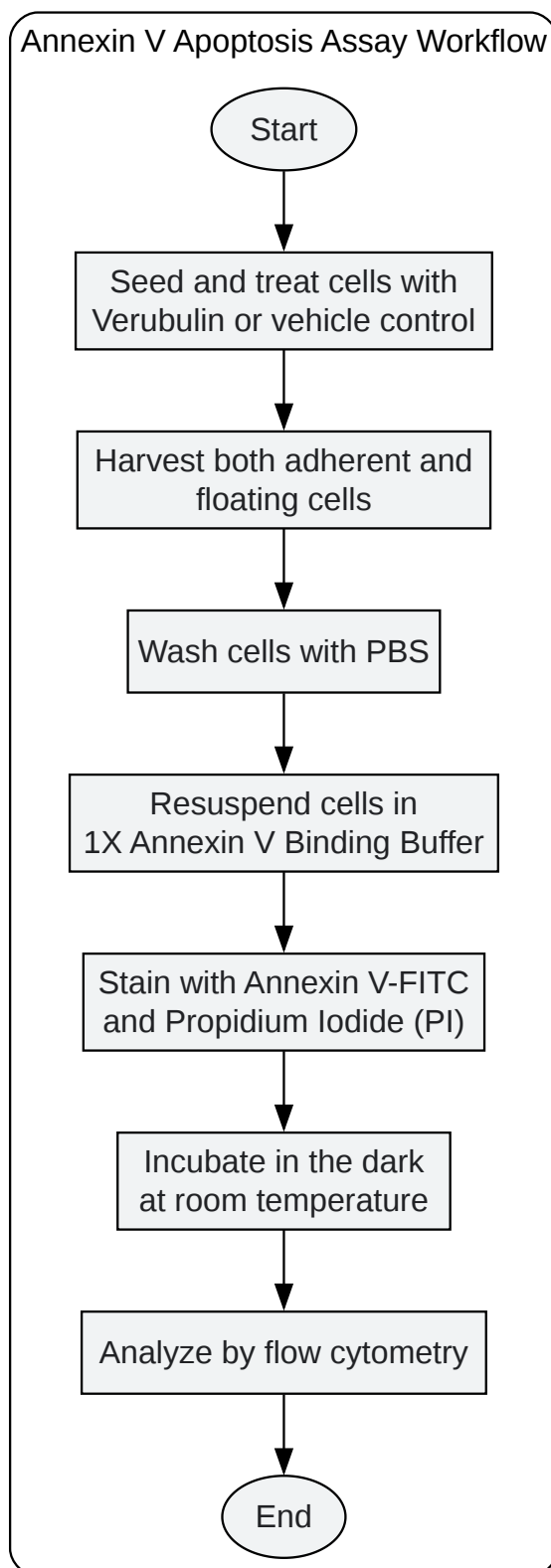
Figure 4: Workflow for cell cycle analysis by flow cytometry.

Protocol:

- Seed cells (e.g., 1×10^6 cells) in a T25 culture flask and allow them to adhere overnight.
- Treat the cells with various concentrations of **Verubulin Hydrochloride** or vehicle control for a specified time (e.g., 24 or 48 hours).
- Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C .
- Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
- Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of Verubulin's mechanism of action.

5.3. Apoptosis Assay by Annexin V Staining

This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.



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Figure 5: Workflow for Annexin V apoptosis assay.

Protocol:

- Seed and treat cells with **Verubulin Hydrochloride** as described for the cell cycle analysis.
- Harvest both the floating (apoptotic) and adherent cells.[\[10\]](#)
- Wash the cells twice with cold PBS and centrifuge.[\[10\]](#)
- Resuspend the cell pellet in 1X Annexin V Binding Buffer.
- Add Annexin V conjugated to a fluorophore (e.g., FITC) and a vital dye such as Propidium Iodide (PI) to the cell suspension.
- Incubate the cells for 15-20 minutes at room temperature in the dark.
- Analyze the stained cells by flow cytometry.
- Quantify the cell populations:
 - Annexin V-negative / PI-negative: Live cells
 - Annexin V-positive / PI-negative: Early apoptotic cells
 - Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
 - Annexin V-negative / PI-positive: Necrotic cells

5.4. In Vivo Vascular Disrupting Activity Assay (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a well-established in vivo model to assess angiogenesis and the effects of vascular disrupting agents.

Protocol:

- Fertilized chicken eggs are incubated for 10 days.[\[11\]](#)
- A small window is made in the eggshell to expose the CAM.

- A sterile filter disk or gelatin sponge impregnated with **Verubulin Hydrochloride** or a vehicle control is placed on the CAM.[12]
- The window is sealed, and the eggs are incubated for an additional 2-3 days.[11]
- The CAM is then excised and examined under a microscope.
- The anti-angiogenic or vascular-disrupting effect is quantified by measuring changes in the number, length, and branching of blood vessels in the treated area compared to the control.

Conclusion

Verubulin Hydrochloride is a potent, dual-acting anticancer agent that inhibits microtubule polymerization and disrupts tumor vasculature. It has demonstrated significant preclinical activity in a variety of cancer models, including those resistant to conventional chemotherapies. While clinical trials in recurrent glioblastoma showed limited single-agent efficacy, its unique properties, such as blood-brain barrier penetration and activity in MDR models, suggest that further investigation, potentially in combination with other therapies or in different cancer types, may be warranted. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.

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